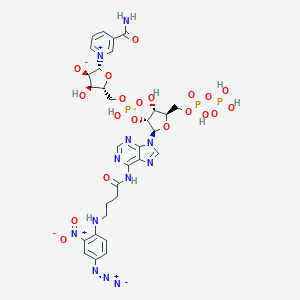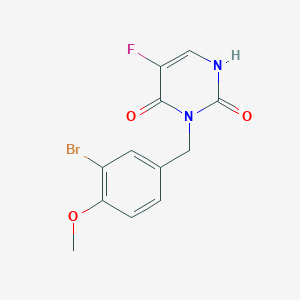
Uracil, 3-(3-bromo-4-methoxybenzyl)-5-fluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uracil, 3-(3-bromo-4-methoxybenzyl)-5-fluoro- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of uracil derivatives, which are widely used in medicinal chemistry, biochemistry, and molecular biology.
Applications De Recherche Scientifique
Uracil, 3-(3-bromo-4-methoxybenzyl)-5-fluoro- has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The mechanism of action of Uracil, 3-(3-bromo-4-methoxybenzyl)-5-fluoro- involves the inhibition of thymidylate synthase, an enzyme that is essential for DNA synthesis. This leads to the inhibition of cancer cell growth and proliferation.
In addition to its anticancer properties, Uracil, 3-(3-bromo-4-methoxybenzyl)-5-fluoro- has also been studied for its potential applications in the treatment of viral infections. Studies have shown that this compound has potent antiviral activity against several viruses, including HIV, herpes simplex virus, and influenza virus. The mechanism of action of Uracil, 3-(3-bromo-4-methoxybenzyl)-5-fluoro- involves the inhibition of viral DNA or RNA synthesis, which leads to the inhibition of viral replication.
Mécanisme D'action
The mechanism of action of Uracil, 3-(3-bromo-4-methoxybenzyl)-5-fluoro- involves the inhibition of thymidylate synthase or viral DNA or RNA synthesis, depending on the application. Thymidylate synthase is an enzyme that is essential for DNA synthesis. By inhibiting this enzyme, Uracil, 3-(3-bromo-4-methoxybenzyl)-5-fluoro- prevents the synthesis of DNA, which leads to the inhibition of cancer cell growth and proliferation. In the case of viral infections, Uracil, 3-(3-bromo-4-methoxybenzyl)-5-fluoro- inhibits viral DNA or RNA synthesis, which leads to the inhibition of viral replication.
Effets Biochimiques Et Physiologiques
Uracil, 3-(3-bromo-4-methoxybenzyl)-5-fluoro- has several biochemical and physiological effects, depending on the application. In the case of cancer treatment, this compound inhibits thymidylate synthase, which leads to the inhibition of DNA synthesis and cancer cell growth. In the case of viral infections, Uracil, 3-(3-bromo-4-methoxybenzyl)-5-fluoro- inhibits viral DNA or RNA synthesis, which leads to the inhibition of viral replication.
Avantages Et Limitations Des Expériences En Laboratoire
Uracil, 3-(3-bromo-4-methoxybenzyl)-5-fluoro- has several advantages and limitations for lab experiments. One of the advantages is its potent anticancer and antiviral activity, which makes it a promising candidate for further research. Another advantage is its relatively simple synthesis method, which makes it easily accessible for researchers. However, one of the limitations is its potential toxicity, which requires careful handling and testing.
Orientations Futures
There are several future directions for the research of Uracil, 3-(3-bromo-4-methoxybenzyl)-5-fluoro-. One direction is the optimization of its synthesis method to improve yield and purity. Another direction is the study of its potential applications in other fields, such as neuroscience and immunology. Additionally, further research is needed to investigate its potential side effects and toxicity in vivo, which will be important for its clinical translation. Finally, the development of novel derivatives and analogs of Uracil, 3-(3-bromo-4-methoxybenzyl)-5-fluoro- may lead to the discovery of even more potent and selective compounds.
Méthodes De Synthèse
The synthesis of Uracil, 3-(3-bromo-4-methoxybenzyl)-5-fluoro- can be achieved through several methods. One of the most common methods involves the reaction of 5-fluorouracil with 3-(3-bromo-4-methoxybenzyl) bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then purified by column chromatography or recrystallization.
Propriétés
Numéro CAS |
102613-16-1 |
|---|---|
Nom du produit |
Uracil, 3-(3-bromo-4-methoxybenzyl)-5-fluoro- |
Formule moléculaire |
C12H10BrFN2O3 |
Poids moléculaire |
329.12 g/mol |
Nom IUPAC |
3-[(3-bromo-4-methoxyphenyl)methyl]-5-fluoro-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H10BrFN2O3/c1-19-10-3-2-7(4-8(10)13)6-16-11(17)9(14)5-15-12(16)18/h2-5H,6H2,1H3,(H,15,18) |
Clé InChI |
YZAUGSTYMGFVRY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CN2C(=O)C(=CNC2=O)F)Br |
SMILES canonique |
COC1=C(C=C(C=C1)CN2C(=O)C(=CNC2=O)F)Br |
Autres numéros CAS |
102613-16-1 |
Synonymes |
3-[(3-bromo-4-methoxy-phenyl)methyl]-5-fluoro-1H-pyrimidine-2,4-dione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



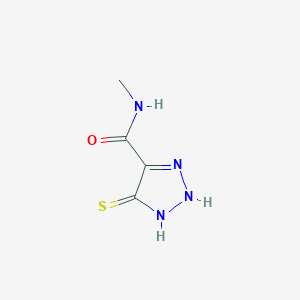
![[Bromo(dideuterio)methyl]benzene](/img/structure/B10639.png)
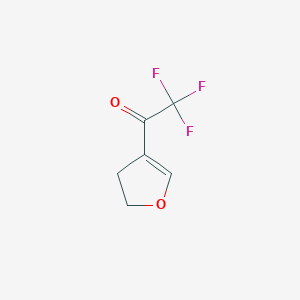

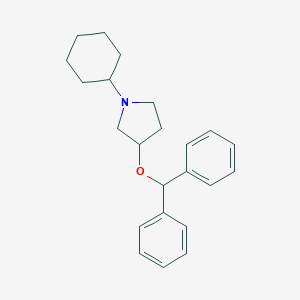
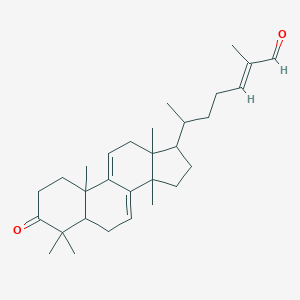
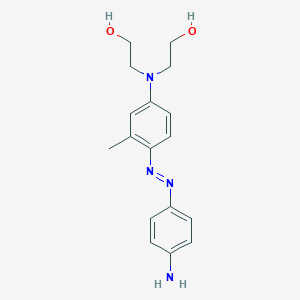
![(2s,5r)-7-Oxo-1-azabicyclo[3.2.0]hept-3-ene-2-carboxylic acid](/img/structure/B10650.png)
![4,5,8-Trimethyloctahydro-2H-pyrazino[2,3-B][1,4]oxazine](/img/structure/B10651.png)
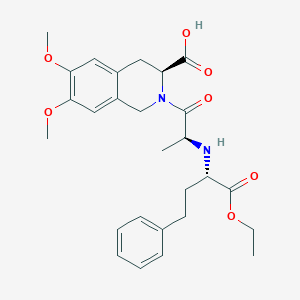
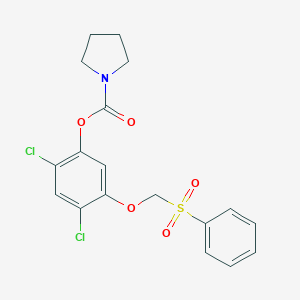
![1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B10659.png)

